molecular formula C6H15ClN4 B6617978 6-azidohexan-1-amine hydrochloride CAS No. 1392515-97-7

6-azidohexan-1-amine hydrochloride

Cat. No.: B6617978
CAS No.: 1392515-97-7
M. Wt: 178.66 g/mol
InChI Key: UHVYWZGMEKXEAL-UHFFFAOYSA-N
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Description

6-Azidohexan-1-amine hydrochloride is a chemical compound with the molecular formula C6H15ClN4 and a molecular weight of 178.66 g/mol . It is a derivative of 6-azidohexan-1-amine, featuring an azide group and an amine group. This compound is often used in organic synthesis and has applications in various scientific research fields.

Biochemical Analysis

Biochemical Properties

6-Azidohexan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of ADCs. It acts as a cleavable linker, allowing for the attachment of cytotoxic drugs to antibodies. This compound interacts with various enzymes and proteins, including those involved in the cleavage of the linker, such as proteases. The nature of these interactions is crucial for the controlled release of the cytotoxic drug at the target site .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins. For example, in ADCs, the release of the cytotoxic drug can lead to apoptosis in target cells, thereby affecting cell viability and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a cleavable linker in ADCs. It binds to antibodies and cytotoxic drugs, forming a stable conjugate. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic drug. This process involves enzyme-substrate interactions and changes in gene expression that lead to the desired therapeutic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy in prolonged experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively delivers the cytotoxic drug to the target site. At higher doses, toxic or adverse effects may be observed, including off-target effects and damage to healthy tissues .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to its role as a cleavable linker. It interacts with enzymes and cofactors that facilitate the cleavage of the linker and the release of the cytotoxic drug. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation at the target site. These interactions ensure that the compound reaches the desired location and exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules and exerts its effects at the desired site .

Preparation Methods

6-Azidohexan-1-amine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 6-chloro-1-hexanol with sodium azide in dry dimethylformamide (DMF) under an argon atmosphere. The reaction mixture is heated to 50°C overnight, followed by extraction with dichloromethane . Another method involves the reaction of chloropropylamine with hydrazoic acid . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.

Chemical Reactions Analysis

6-Azidohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-Azidohexan-1-amine hydrochloride can be compared with other azido compounds and amine derivatives:

The uniqueness of this compound lies in its dual functional groups, allowing it to participate in a wide range of chemical reactions and making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

6-azidohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4.ClH/c7-5-3-1-2-4-6-9-10-8;/h1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVYWZGMEKXEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=[N+]=[N-])CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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